molecular formula C19H11NS B14366377 6-Chrysenyl isothiocyanate CAS No. 94255-53-5

6-Chrysenyl isothiocyanate

Cat. No.: B14366377
CAS No.: 94255-53-5
M. Wt: 285.4 g/mol
InChI Key: CIAHPHFXCYGAPB-UHFFFAOYSA-N
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Description

6-Chrysenyl isothiocyanate is a synthetic aromatic isothiocyanate (ITC) designed for research into chemoprevention and cytotoxic mechanisms. As part of a class of compounds under investigation for their potent bioactivities, this reagent is of significant interest in oncology and pharmacology. Main Applications and Research Value The primary research application of this compound is in preclinical cancer studies. Isothiocyanates are well-documented for their ability to modulate carcinogen metabolism, a key mechanism in chemoprevention . This compound is a candidate for investigating the inhibition of tumorigenesis, particularly in models that utilize polycyclic aromatic hydrocarbons (PAHs) as carcinogens . Its potential to sensitize tumor cells to established antitumor agents also makes it a valuable tool for exploring combination therapies aimed at overcoming drug resistance . Furthermore, its anti-inflammatory properties can be explored in models studying macrophage-mediated inflammation, given the known effects of ITCs on pathways like NF-κB . Mechanism of Action The biological activity of this compound is primarily attributed to its electrophilic -N=C=S functional group . This group readily reacts with thiol groups in biological molecules, such as glutathione (GSH) and cysteine residues in proteins . A key mechanism involves the modulation of cellular defense enzymes. Like other ITCs, it may inhibit Phase I enzymes (such as Cytochrome P450s), which are responsible for the activation of procarcinogens . Concurrently, it is expected to induce Phase II detoxification enzymes, including glutathione S-transferase (GST) and quinone reductase, promoting the excretion of potential carcinogens . Additionally, ITCs can influence critical signaling pathways, such as the Nrf2/Keap1-ARE pathway, which regulates the expression of antioxidant proteins, and the NF-κB pathway, a central mediator of inflammation . Usage Notes Researchers should note that the activity of isothiocyanates can be highly dependent on their specific structure, including the nature and length of the side chain . The chrysenyl moiety in this compound is a key determinant of its unique physicochemical properties and biological interactions. Proper handling and storage are required, as ITCs can be volatile and reactive. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

94255-53-5

Molecular Formula

C19H11NS

Molecular Weight

285.4 g/mol

IUPAC Name

6-isothiocyanatochrysene

InChI

InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H

InChI Key

CIAHPHFXCYGAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S

Origin of Product

United States

Preparation Methods

Thiophosgene/Triphosgene-Mediated Desulfurization

Thiophosgene (CCl₂S) and triphosgene (C₃Cl₆O₂S) are classical reagents for converting dithiocarbamates to isothiocyanates. In a typical procedure:

  • Dithiocarbamate formation : 6-Aminochrysene reacts with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form the sodium dithiocarbamate salt.
  • Desulfurization : The salt is treated with thiophosgene or triphosgene under controlled conditions.

Conditions :

  • Thiophosgene: 4.5 hours, steam distillation purification, ≥72% yield.
  • Triphosgene: 8 hours, high vacuum distillation, ≥72% yield.

Limitations : High toxicity of phosgene derivatives and challenges in handling bulky chrysene intermediates.

Hydrogen Peroxide (H₂O₂) Desulfurization

Hydrogen peroxide offers a safer alternative for desulfurization. The method involves:

  • Dithiocarbamate synthesis : 6-Aminochrysene is treated with CS₂ and NaOH.
  • Oxidative desulfurization : H₂O₂ cleaves the dithiocarbamate to yield 6-ChrysITC.

Advantages :

  • Efficiency : 1-hour reaction time, ≥84% yield.
  • Safety : Avoids toxic reagents.

Purification : Column chromatography or distillation is required due to byproduct formation.

Iodine in Biphasic Solvent Systems

A green chemistry approach utilizes iodine (I₂) in ethyl acetate/water biphasic systems:

  • In situ dithiocarbamate formation : 6-Aminochrysene reacts with CS₂ and NaHCO₃ in water.
  • Iodine-mediated desulfurization : I₂ in ethyl acetate facilitates rapid conversion (≤30 minutes).

Yield : 60–97%, depending on substituent electronic effects.
Key Benefit : Simplified workup due to phase separation, minimizing chromatography.

Direct Synthesis from 6-Aminochrysene Using Sodium Thiocyanate

A patent-derived method (CA2033129C) outlines a scalable route:

  • Thiourea synthesis : 6-Aminochrysene hydrochloride reacts with sodium thiocyanate (NaSCN) in xylene at 90–110°C.
  • Thermal decomposition : The thiourea intermediate is heated to 140–160°C in xylene or alkylbenzenes.

Yield : Up to 94% for analogous aryl isothiocyanates.
Strengths :

  • No desulfurization reagents required.
  • Compatible with electron-deficient aromatic amines.

One-Pot Synthesis Using Cyanuric Acid

A novel one-pot protocol under aqueous conditions leverages cyanuric acid (C₃H₃N₃O₃) as the desulfurizing agent:

  • Dithiocarbamate generation : 6-Aminochrysene, CS₂, and K₂CO₃ react in water.
  • Cyanuric acid-mediated desulfurization : Adds efficiency for electron-deficient substrates.

Optimized Conditions :

  • Solvent: Dimethylacetamide (DMAc) enhances solubility of chrysene derivatives.
  • Yield: 85–92% for structurally similar compounds.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reactions:

  • Dithiocarbamate formation : 6-Aminochrysene, CS₂, and base are irradiated (100–150°C).
  • Desulfurization : Persulfate or iodine reagents complete the conversion in minutes.

Advantages :

  • Speed : 5–15 minutes total reaction time.
  • Yield : ≥70% for aromatic isothiocyanates.

Comparative Analysis of Methods

Method Reagent Time Yield (%) Purification Scalability
Thiophosgene CCl₂S 4.5 h ≥72 Steam distillation Low
H₂O₂ H₂O₂ 1 h ≥84 Column chromatography High
Iodine biphasic I₂ 0.5 h 60–97 Liquid-liquid extraction Moderate
Sodium thiocyanate NaSCN 6–16 h 93–94 Distillation High
Cyanuric acid one-pot C₃H₃N₃O₃ 2 h 85–92 Filtration High
Microwave-assisted Na₂S₂O₈ 15 min ≥70 Column chromatography Moderate

Challenges and Optimization Strategies

  • Solubility Issues : Chrysene derivatives exhibit poor solubility in polar solvents. Use of DMAc or xylene improves reaction homogeneity.
  • Electron-Deficient Substrates : Electron-withdrawing effects of the chrysene ring may slow dithiocarbamate formation. Elevated temperatures (40–60°C) and excess CS₂ mitigate this.
  • Byproduct Management : N,N’-Dichrysenylthiourea byproducts can form during desulfurization. Optimizing reagent stoichiometry and reaction time minimizes this issue.

Chemical Reactions Analysis

Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products:

Scientific Research Applications

6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.

    Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.

    Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 6-Chrysenyl isothiocyanate involves:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected ITCs

Compound Backbone Substituent MIC (S. aureus) Anticancer IC₅₀ (µM) Key Application
Benzyl ITC Aromatic None 0.61 mM >10 Antimicrobial agent
Phenethyl ITC Aromatic Ethyl linker 0.65 mM >10 Food additive
6-MSITC Aliphatic Methylsulfinyl N/A N/A Neuroprotection
2-Chloro-4-methylphenyl Substituted aromatic Chloro, methyl N/A 3.2 (MV-4-11) Anticancer research
6-CITC (inferred) Polycyclic aromatic Chrysene Predicted >1 mM Predicted 1–5 DNA-targeted therapies

Q & A

Q. What ethical approvals are required for animal or human studies involving this compound?

  • Methodological Answer :
  • Animal Research : Comply with institutional IACUC protocols (e.g., 3Rs principles).
  • Human Trials : Obtain IRB approval and register studies on ClinicalTrials.gov . Reference IFRA standards for safety thresholds in exposure scenarios .

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